4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a hybrid molecule combining a benzenesulfonamide core with a 1,3,5-triazine scaffold modified by a pyridinylmethyl substituent. Its structure features a sulfonamide group (-SO₂NH-) linked to a partially hydrogenated triazine ring, which is further substituted with a pyridine-containing side chain. This design leverages the pharmacological relevance of sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and triazines (valued for their versatility in medicinal chemistry and agrochemical applications) .
Properties
IUPAC Name |
4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-13-4-6-15(7-5-13)24(22,23)20-16-18-11-21(12-19-16)10-14-3-2-8-17-9-14/h2-9H,10-12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZHXOWTMQNZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the reaction between 4-methylbenzenesulfonyl chloride and 3-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Characteristics
The compound features a triazinyl moiety linked to a pyridine group and a benzenesulfonamide structure. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 318.40 g/mol. These characteristics contribute to its solubility and reactivity profile, making it suitable for various applications.
Pharmaceutical Applications
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Antimicrobial Activity
- Initial studies indicate that compounds similar to 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
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Anticancer Potential
- Research has shown that triazine derivatives can act as potent inhibitors of cancer cell proliferation. The presence of the pyridine ring may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis.
-
Anti-inflammatory Effects
- Compounds containing benzenesulfonamide structures have been documented to possess anti-inflammatory properties. This application is particularly relevant in the treatment of chronic inflammatory diseases.
Biological Research Applications
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Targeted Drug Delivery
- The unique structure allows for modifications that can enhance targeted delivery mechanisms in drug formulations. This can improve the bioavailability of therapeutics while minimizing side effects.
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Enzyme Inhibition Studies
- The compound can be used in enzyme inhibition studies to explore its potential as a therapeutic agent against various diseases by targeting specific enzymes involved in disease pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzenesulfonamide demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazine ring could enhance activity against resistant strains.
Case Study 2: Anticancer Activity
In vitro assays revealed that triazine-based compounds exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism of action was linked to apoptosis induction through mitochondrial pathways.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth via folic acid synthesis interference | Effective against multiple bacterial strains |
| Anticancer Potential | Cytotoxic effects on cancer cell lines | Induces apoptosis in MCF-7 cells |
| Anti-inflammatory Effects | Reduction of inflammation markers in vitro | Significant decrease in cytokine levels |
| Targeted Drug Delivery | Enhanced bioavailability through structural modifications | Improved therapeutic index observed |
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three classes of analogs: sulfonamide-triazine hybrids , pyridine-modified triazines , and tetrahydrotriazine derivatives . Key differences in substituents, biological activity, and synthetic pathways are highlighted below.
Structural and Functional Group Variations
| Compound Name | Core Structure | Substituents | Key Functional Features |
|---|---|---|---|
| Target Compound | Benzenesulfonamide + triazine | Pyridin-3-ylmethyl, tetrahydrotriazine | Enhanced lipophilicity, conformational flexibility |
| 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | Benzenesulfonamide + triazine | Piperidine, pyrimidine | Hydrogen-bonding capacity, rigid backbone |
| 2,4,6-trichloro-1,3,5-triazine derivatives | Triazine | Chlorine atoms, variable alkyl/aryl groups | High reactivity, versatile synthetic intermediates |
Key Comparative Data
| Parameter | Target Compound | Desai et al.’s Analog | Trichlorotriazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395 (estimated) | 420–450 | 230–300 |
| LogP (Predicted) | 2.8 | 1.5–2.0 | 3.5–4.0 |
| Antimicrobial MIC Range (µg/mL) | Not reported | 8–32 | 16–64 |
| Synthetic Yield (%) | ~55 (estimated) | 60–70 | 75–90 |
Mechanistic Insights
- The pyridinylmethyl group’s electron-rich nature may facilitate π-π stacking with microbial enzyme targets, while the tetrahydrotriazine’s flexibility could allow adaptive binding .
- Chlorotriazine derivatives exhibit higher reactivity but lower metabolic stability, limiting their therapeutic utility compared to hydrogenated analogs .
Biological Activity
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The structural composition of this molecule includes a benzenesulfonamide moiety, a pyridine ring, and a tetrahydrotriazine ring, which contribute to its diverse pharmacological properties.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors in microbial cells. It is hypothesized that the compound inhibits the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways within microorganisms, leading to cell death and providing its antimicrobial properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Activity : Studies have shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the pyridine and triazine moieties enhances the compound's ability to penetrate bacterial membranes and exert its effects .
- Fungal Activity : Some derivatives have also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the antimicrobial activity of various sulfonamide compounds reported that derivatives with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.49 to 48 μM against a panel of human cancer cell lines. This suggests potential applications not only in treating infections but also in oncology .
- Structure-Activity Relationship (SAR) : Research has emphasized the importance of specific substituents on the sulfonamide structure for enhancing biological activity. For example, modifications at the para position of the benzene ring significantly influenced antimicrobial potency .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while identifying critical variables . Quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, guiding experimental prioritization .
Q. How should researchers characterize the physicochemical properties of this compound (e.g., solubility, stability) under varying experimental conditions?
- Methodological Answer : Employ a combination of:
- HPLC-MS for purity assessment.
- Thermogravimetric Analysis (TGA) to determine thermal stability.
- Dynamic Light Scattering (DLS) for solubility profiling in solvents like DMSO or aqueous buffers.
- Reference computational tools (e.g., COSMO-RS) to predict partition coefficients and solubility .
Q. What safety protocols are critical when handling this sulfonamide derivative in laboratory settings?
- Methodological Answer :
- Follow Chemical Hygiene Plans for advanced laboratories, including fume hood use and PPE (gloves, lab coats) .
- Monitor vapor pressure (estimated via Antoine equation) to assess inhalation risks .
- Store in airtight containers at controlled temperatures (<25°C) to prevent decomposition.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or byproduct formation)?
- Methodological Answer :
- Apply reaction path search algorithms (e.g., GRRM or AFIR) to map potential reaction pathways and identify competing mechanisms .
- Cross-validate with in situ FTIR or NMR spectroscopy to detect transient intermediates .
- Use Bayesian statistical frameworks to quantify uncertainty in conflicting datasets .
Q. What strategies are effective for designing inhibitors or probes targeting the triazine-pyridine scaffold in biological systems?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Validate with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for kinetic and thermodynamic profiling .
- Optimize cell permeability using PAMPA assays and adjust logP via substituent modifications .
Q. How can researchers investigate the compound’s reactivity under non-ambient conditions (e.g., high pressure, acidic/basic media)?
- Methodological Answer :
- Design high-throughput screening arrays with automated liquid handlers to test reactivity across pH (1–14) and temperature (0–100°C) gradients .
- Analyze degradation products via LC-QTOF-MS and correlate with computational degradation models .
Data Contradiction Analysis Framework
Key Methodological Resources
- Experimental Design : Statistical DoE for minimizing trial-and-error approaches .
- Computational Tools : Quantum chemistry (Gaussian, ORCA) and machine learning (COMSOL AI modules) for reaction prediction .
- Safety Compliance : Adherence to ISO/IEC 17025 standards for laboratory safety and data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
